methyl 6-methoxy-2H-chromene-3-carboxylate
Overview
Description
Methyl 6-methoxy-2H-chromene-3-carboxylate is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methoxy-2H-chromene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of substituted resorcinols with different 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst . Another method includes the reaction of salicylaldehyde derivatives with cyanoacetamide in the presence of a phase-transfer catalyst to yield corresponding coumarin-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of recyclable catalysts, green methodologies, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproduct formation .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
Major products formed from these reactions include various substituted chromenes, carboxylic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-methoxy-2H-chromene-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 6-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-methoxy-2H-chromene-3-carboxylate include:
- 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 7-methoxy-4-methyl-3-(3-pyridinyl)-2H-chromen-2-one
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-methoxy-2H-chromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDLAUULLXIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363150 | |
Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338759-76-5 | |
Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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